molecular formula C23H28ClN B10823208 Butenafine-13C-d3 (hydrochloride)

Butenafine-13C-d3 (hydrochloride)

Cat. No.: B10823208
M. Wt: 357.9 g/mol
InChI Key: LJBSAUIFGPSHCN-FYEZMPCGSA-N
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Description

Butenafine-13C-d3 (hydrochloride) is a synthetic benzylamine antifungal compound. It is a labeled version of butenafine hydrochloride, where the carbon-13 isotope and deuterium are incorporated into the molecule. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of butenafine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butenafine-13C-d3 (hydrochloride) involves the incorporation of stable isotopes of carbon and hydrogen into the butenafine molecule. The process typically includes the use of phase transfer catalysts and specific reaction solvents such as water . The reaction conditions are carefully controlled to ensure the correct incorporation of the isotopes.

Industrial Production Methods

Industrial production of butenafine-13C-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical engineering techniques to maintain the purity and yield of the compound. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Butenafine-13C-d3 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may yield alcohols. Substitution reactions can lead to a variety of products depending on the nucleophile used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butenafine-13C-d3 (hydrochloride) is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides a distinct advantage in research settings, enabling precise quantification and analysis of the compound’s behavior in biological systems .

Properties

Molecular Formula

C23H28ClN

Molecular Weight

357.9 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-1,1,1-trideuterio-N-(naphthalen-1-ylmethyl)(113C)methanamine;hydrochloride

InChI

InChI=1S/C23H27N.ClH/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20;/h5-15H,16-17H2,1-4H3;1H/i4+1D3;

InChI Key

LJBSAUIFGPSHCN-FYEZMPCGSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N(CC1=CC=C(C=C1)C(C)(C)C)CC2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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